molecular formula C6H5BrClN B063763 2-Bromo-5-(chloromethyl)pyridine CAS No. 168173-56-6

2-Bromo-5-(chloromethyl)pyridine

Cat. No.: B063763
CAS No.: 168173-56-6
M. Wt: 206.47 g/mol
InChI Key: OBELEIMYZJJCDO-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Spectroscopy and Optical Studies :

    • A study by Vural, H., & Kara, M. (2017) on "5-Bromo-2-(trifluoromethyl)pyridine" discusses spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies. This research highlights the potential of bromo-chloromethyl pyridine derivatives in spectroscopic applications (Vural & Kara, 2017).
  • Drug Synthesis and Biological Evaluation :

    • Zhou, Z., et al. (2015) synthesized and investigated the antitumor activity of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide isomers, indicating the relevance of bromo-chloromethyl pyridine compounds in novel drug development (Zhou et al., 2015).
    • Hemel, J. V., et al. (1994) explored the synthesis of acyclic pyridine C-nucleosides using bromo-chloromethyl pyridine as a precursor, examining their biological activity against tumor-cell lines and viruses (Hemel et al., 1994).
  • Catalysis and Chemical Synthesis :

    • Melaimi, M., et al. (2004) used a compound derived from 2,6-bis(chloromethyl)pyridine in the palladium-catalyzed synthesis of arylboronic esters, showcasing its application in catalysis (Melaimi et al., 2004).
    • Ahmad, G., et al. (2017) conducted Suzuki cross-coupling reactions with 5-bromo-2-methylpyridin-3-amine, a related compound, to synthesize novel pyridine derivatives, demonstrating the use of bromo-chloromethyl pyridine in complex chemical syntheses (Ahmad et al., 2017).
  • Material Science and Molecular Structures :

    • Riedmiller, F., et al. (1999) discussed the synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines from 2-bromo-pyridine, contributing to material science and molecular structure understanding (Riedmiller et al., 1999).

Safety and Hazards

The safety information for “2-Bromo-5-(chloromethyl)pyridine” includes the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-(chloromethyl)pyridine is the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may have different bioavailability properties compared to liquid compounds.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This results in the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out.

Properties

IUPAC Name

2-bromo-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBELEIMYZJJCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423713
Record name 2-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168173-56-6
Record name 2-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mechanically-stirred solution of 78.12 g of thionyl chloride in 450 mL of acetonitrile at 15° C. was added a solution of 160.75 g of 3-hydroxymethyl-6-bromopyridine in 446 mL of acetonitrile over 30 minutes. The temperature rose to 22° C. during the addition, and the reaction mixture was stirred for 15 minutes at room temperature. The mixture was cooled in an ice bath, and a solution of 70 g of NaOH in 1.4 L of water was added at such a rate that the temperature did not exceed 15° C. 603 mL of toluene was added to the mixture and stirred rapidly. The layers were separated. The aqueous phase was reextracted with toluene. The combined organic phase was concentrated in vacuo to give 181.61 g of 3-chloromethyl-6-bromopyridine.
Quantity
78.12 g
Type
reactant
Reaction Step One
Quantity
160.75 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
446 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two
Quantity
603 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.69 g (19.7 mmol) of the compound from Example 4A are initially introduced into the reaction vessel under argon and 25 ml thionyl chloride are added dropwise at −60° C. (bath temperature). The mixture is stirred at −60° C. for 1 h. It is concentrated at RT on a rotary evaporator, and 50 ml saturated sodium bicarbonate solution and 50 ml ethyl acetate are added to the residue. The aqueous phase is extracted with ethyl acetate (four times with 25 ml each time). The combined organic phases are dried over sodium sulfate and filtered, the solvent is removed on a rotary evaporator and the residue is dried in vacuo.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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